![molecular formula C24H22FN5O B542586 2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)
2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
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Overview
Description
SB-239272 is an inhibitor of p38 MAPK.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Studies
The compound's properties in terms of corrosion inhibition, particularly for iron, have been explored through quantum chemical calculations and molecular dynamics simulations. This includes assessing global reactivity parameters such as HOMO and LUMO energies, chemical hardness, and other properties relevant to corrosion inhibition (Kaya et al., 2016).
Applications in Antipsychotic Drugs
Some structurally related piperidine derivatives have been evaluated for their antipsychotic potential. They show promise as neuroleptic drugs due to their affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Inhibitory Potency in Kinase Inhibition
Derivatives of this compound have been shown to inhibit p38alpha kinase, with varying IC50 values. Statistical analysis highlights the correlation of these values with the electron donating strength of substituents, suggesting applications in kinase inhibition (Boehm et al., 2001).
Synthesis and Evaluation in Antifungal Applications
The compound's derivatives have been synthesized and assessed for their potential as antifungal agents. Certain derivatives, especially those with substituted phenyl groups, show promising antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Yurttaş et al., 2016).
Inhibitory Activities in Cancer Therapy
Novel derivatives of this compound have been evaluated for their potential in inhibiting specific kinases like JAK1 JH2 pseudokinase and VPS34, which are relevant targets in cancer therapy (Singleton et al., 2019).
properties
Product Name |
2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine |
---|---|
Molecular Formula |
C24H22FN5O |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-phenoxypyrimidine |
InChI |
InChI=1S/C24H22FN5O/c25-18-8-6-17(7-9-18)22-23(30(16-28-22)19-10-13-26-14-11-19)21-12-15-27-24(29-21)31-20-4-2-1-3-5-20/h1-9,12,15-16,19,26H,10-11,13-14H2 |
InChI Key |
MLNSFBMGRWGGII-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SB-239272; SB239272; SB 239272 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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